Biochemical Potency Advantage: WK499 vs. FX1 in BCL6 BTB Binding
WK499 demonstrates >3,000-fold greater potency for BCL6 BTB domain inhibition compared to the previously reported BCL6 inhibitor FX1. In a homogeneous time-resolved fluorescence (HTRF) assay measuring BCL6-corepressor interaction, WK499 exhibited an IC50 of 11.7 nM, while FX1 showed an IC50 of 37.68 µM . This magnitude of difference represents a clear, quantifiable advantage in target engagement efficiency.
| Evidence Dimension | BCL6 BTB domain inhibition potency |
|---|---|
| Target Compound Data | IC50 = 11.7 nM |
| Comparator Or Baseline | FX1, IC50 = 37.68 µM (37,680 nM) |
| Quantified Difference | >3,000-fold greater potency |
| Conditions | HTRF assay |
Why This Matters
Superior potency enables effective target engagement at lower compound concentrations, reducing the risk of off-target effects and solubility-related artifacts in cellular assays.
